
Antitumor agent-23
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-23 is a compound known for its potential in cancer treatment. It has shown significant antitumor activity in various studies and is being explored for its effectiveness against different types of cancer cells. The compound is part of a broader class of antitumor agents that work by inhibiting the growth and proliferation of cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-23 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation reactions. These reactions often involve the use of aldehydes and amines under acidic or basic conditions.
Functionalization: The core structure is then functionalized by introducing various substituents. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Antitumor agent-23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Antitumor agent-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored as a potential therapeutic agent for cancer treatment.
Industry: Utilized in the development of new drugs and formulations.
作用机制
The mechanism of action of Antitumor agent-23 involves the inhibition of specific molecular targets and pathways. The compound binds to certain proteins and enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. Key molecular targets include:
Topoisomerase: Inhibition of this enzyme prevents DNA replication and transcription.
Microtubules: Disruption of microtubule dynamics interferes with cell division.
相似化合物的比较
Antitumor agent-23 is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Betulinic Acid: Known for its antitumor and antiviral activities.
Paclitaxel: A well-known chemotherapeutic agent that stabilizes microtubules.
Vincristine: Another microtubule-targeting agent with antitumor properties.
Compared to these compounds, this compound has shown unique properties in terms of its molecular targets and pathways, making it a promising candidate for further research and development.
属性
分子式 |
C28H50N4O4 |
|---|---|
分子量 |
506.7 g/mol |
IUPAC 名称 |
(3S)-1-[(2S)-4-methyl-1-[(10S)-10-methyl-3-(pyrrolidin-1-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl]-1-oxopentan-2-yl]-3-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C28H50N4O4/c1-20(2)14-24-26(33)32(13-9-29-24)25(15-21(3)4)27(34)31-12-8-28(16-22(31)5)35-18-23(19-36-28)17-30-10-6-7-11-30/h20-25,29H,6-19H2,1-5H3/t22-,23?,24-,25-,28?/m0/s1 |
InChI 键 |
WQHBHIAUTXCQFP-WNWGCBLOSA-N |
手性 SMILES |
C[C@H]1CC2(CCN1C(=O)[C@H](CC(C)C)N3CCN[C@H](C3=O)CC(C)C)OCC(CO2)CN4CCCC4 |
规范 SMILES |
CC1CC2(CCN1C(=O)C(CC(C)C)N3CCNC(C3=O)CC(C)C)OCC(CO2)CN4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


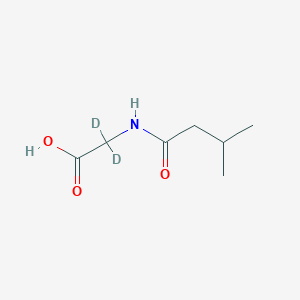


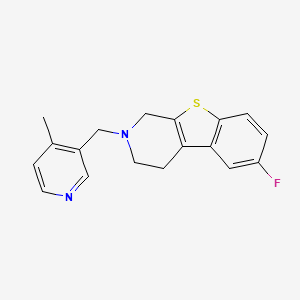
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)
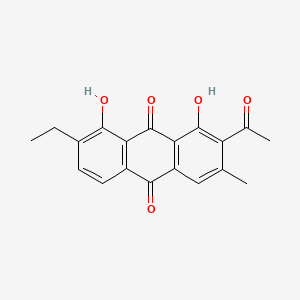


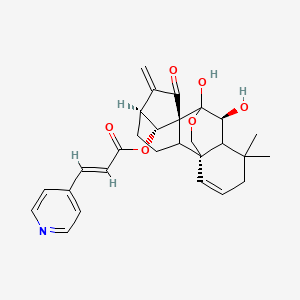
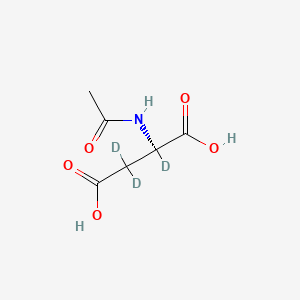

![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)

